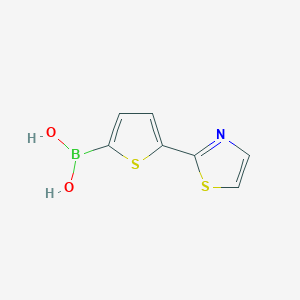

5-(2-Thiazolyl)thiophene-2-boronic acid

Description

Properties

IUPAC Name |

[5-(1,3-thiazol-2-yl)thiophen-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2S2/c10-8(11)6-2-1-5(13-6)7-9-3-4-12-7/h1-4,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDACBBKRGXDKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C2=NC=CS2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270065 | |

| Record name | B-[5-(2-Thiazolyl)-2-thienyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1872434-79-1 | |

| Record name | B-[5-(2-Thiazolyl)-2-thienyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1872434-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[5-(2-Thiazolyl)-2-thienyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 5 2 Thiazolyl Thiophene 2 Boronic Acid

Precursor Synthesis and Functionalization of Thiophene (B33073) and Thiazole (B1198619) Derivatives

The synthesis of the core 2-(thiophen-2-yl)thiazole scaffold is the foundational step toward the target boronic acid. This typically involves the coupling of pre-functionalized thiophene and thiazole units. Thiophene, thiazole, and their derivatives are versatile building blocks in organic synthesis. rsc.orgnih.govmdpi.com A common strategy is the Hantzsch thiazole synthesis, which can be adapted by reacting a thiophene-derived α-haloketone with a thioamide.

Alternatively, modern cross-coupling reactions provide a more convergent route. For instance, a Stille or Suzuki coupling between a 2-halothiophene and a 2-stannyl or 2-boronylthiazole (or vice-versa) can efficiently construct the C-C bond linking the two heterocycles. The synthesis of various tetrazole-based hybrids linked with thiophene and thiazole ring systems has been accomplished through diverse chemical reactions. nih.gov

Functionalization of the precursor is critical for the subsequent borylation step. To achieve borylation at the C5 position of the thiophene ring, a halogen, typically bromine, is often introduced at this position on the 2-(thiazol-2-yl)thiophene precursor. This creates an electrophilic site suitable for metal-catalyzed borylation reactions. The synthesis of pyrazolyl–thiazole derivatives of thiophene, for example, often starts with the condensation of acetyl thiophene. nih.gov

Methods for Boron Introduction into Heteroaromatic Systems

The introduction of a boron functional group onto a heteroaromatic ring is a pivotal transformation in organic synthesis, enabling access to a wide array of valuable building blocks for cross-coupling reactions. acs.orguci.edu The synthesis of organoboron heterocycles has been a topic of intense investigation due to their utility. uci.eduresearchgate.net For a molecule like 5-(2-Thiazolyl)thiophene-2-boronic acid, the borylation must be selectively directed to the C2 position of the thiophene ring. Several robust methods have been developed for this purpose.

Directed ortho-Metalation and Borylation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate is then quenched with an electrophile, in this case, a boron-containing electrophile like trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate), followed by acidic hydrolysis to yield the boronic acid.

For π-excessive heterocycles like thiophene, lithiation predominantly occurs at the C2 position, a site adjacent to the sulfur atom. uwindsor.ca If the C2 position is already substituted, as in a 2-substituted thiophene, a suitable DMG at the C3 position could direct metalation to the C2 position. However, in the context of a 5-(2-thiazolyl)thiophene precursor, direct lithiation would likely occur at the C5 position of the thiophene ring if it were unsubstituted. To achieve borylation at the C2 position, a precursor like 2-bromo-5-(2-thiazolyl)thiophene would be used. A lithium-halogen exchange reaction, which is faster than direct deprotonation, would generate the 2-lithiated species, which can then be trapped with a borate ester. nih.gov

Palladium-Catalyzed Borylation Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most versatile and widely used methods for forming carbon-boron bonds. organic-chemistry.orgnih.gov The Miyaura borylation reaction, in particular, involves the coupling of an aryl or heteroaryl halide (or triflate) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govresearchgate.net

To synthesize this compound via this method, a precursor such as 2-bromo-5-(2-thiazolyl)thiophene would be reacted with B₂pin₂. A variety of palladium catalysts and ligands can be employed, with systems like PdCl₂(dppf) or combinations of a palladium source like Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., SPhos, XPhos) being highly effective. organic-chemistry.orgnih.gov The reaction typically proceeds in an aprotic solvent like dioxane or THF with a base such as potassium acetate (B1210297) or potassium phosphate. researchgate.net This method offers excellent functional group tolerance and generally provides the corresponding boronate ester, which is easily hydrolyzed to the final boronic acid. organic-chemistry.orgnih.gov

| Catalyst System | Boron Source | Base | Solvent | Typical Conditions | Ref. |

| PdCl₂(dppf) | Pinacolborane | Et₃N | Dioxane | High yield, tolerates various functional groups | organic-chemistry.org |

| PdCl₂(CH₃CN)₂ / SPhos | Pinacolborane | Various | Various | Highly active, low catalyst loading, short reaction times | nih.gov |

| Pd(OAc)₂ / Ligand | B₂pin₂ | K₃PO₄ | THF | Room temperature, broad substrate scope | researchgate.net |

Alternative Synthetic Routes to Thienylboronic Acids

Beyond the two primary methods, other strategies exist for the synthesis of thienylboronic acids.

Iridium-Catalyzed C-H Borylation: This method allows for the direct conversion of a C-H bond to a C-B bond, offering high atom economy. nih.govresearchgate.net For 3-substituted thiophenes, iridium catalysts often direct borylation to the C5 position due to steric factors, but selectivity can be influenced by the catalyst and ligand choice. nih.gov

Electrophilic Aromatic Substitution (SEAr): While less common for boronic acids, direct electrophilic borylation using strong boron electrophiles can be a route, though regioselectivity can be an issue without strong directing groups. mdpi.com

Transmetalation: The reaction of an organometallic thiophene derivative (e.g., thienylstannane or thienylsilane) with a boron halide is another established method for creating the C-B bond. nih.gov

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to a larger, scalable process requires careful optimization of multiple parameters to maximize yield, minimize costs, and ensure safety and reproducibility. thieme.de For the synthesis of this compound, particularly via palladium-catalyzed borylation, several factors are critical.

Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ are effective, modern Buchwald-Hartwig type ligands (e.g., SPhos, XPhos) often allow for significantly lower catalyst loadings (down to 0.1 mol%) and faster reaction times. nih.govresearchgate.net

Base and Solvent: The base and solvent system must be carefully selected to ensure solubility of the reactants and to facilitate the catalytic cycle without promoting side reactions. scielo.br For thienylboronic acids, a significant competing reaction is protodeboronation, where the newly installed C-B bond is cleaved by a proton source. researchgate.net This is particularly problematic under certain pH conditions; for instance, thienylboronic acids are known to be rapidly protodeboronated at high pH (>10), which can be the environment created by common bases used in Suzuki-Miyaura couplings. researchgate.net

Temperature and Reaction Time: Optimizing temperature is a balance between achieving a sufficient reaction rate and preventing thermal decomposition of reagents or products, including the sensitive boronic acid. scielo.br Modern, highly active catalysts can often drive reactions to completion at lower temperatures or in significantly shorter times. researchgate.net

Fine-tuning each of these variables is essential for developing a robust and economically viable synthesis. researchgate.net

Purification and Isolation Techniques for Organoboron Compounds

The purification of organoboron compounds, particularly boronic acids, presents unique challenges due to their chemical properties. Boronic acids can be unstable and prone to degradation, especially during silica (B1680970) gel chromatography. mdpi.comresearchgate.net

Common issues include:

Protodeboronation: Cleavage of the C-B bond on the acidic silica gel surface. mdpi.com

Trimerization: Dehydration to form cyclic boroxine (B1236090) anhydrides.

Over-adsorption: Strong interaction with the silica stationary phase, leading to poor recovery. researchgate.net

Several specialized techniques have been developed to overcome these difficulties:

Modified Chromatography: A facile method involves impregnating the silica gel with boric acid. researchgate.net This B-silica gel is effective in suppressing the loss of pinacol (B44631) boronic esters and boronic acids during column chromatography by reducing over-adsorption. researchgate.net

Extraction: Standard liquid-liquid extraction can be used to separate the boronic acid from neutral organic impurities by converting the acid into its water-soluble boronate salt with an aqueous base. miamioh.edumasterorganicchemistry.com The product can then be recovered by acidifying the aqueous layer and extracting back into an organic solvent.

Crystallization/Precipitation: An effective non-chromatographic method involves converting the crude boronic acid into a more stable derivative. Reaction with a bifunctional molecule like an amino alcohol (e.g., diethanolamine) or an aminodiacetic acid can form a stable, crystalline chelate complex that often precipitates from the reaction mixture. mdpi.com This stable solid can be easily isolated by filtration, and the pure boronic acid can be regenerated if necessary.

Distillation: For volatile boronate esters, distillation under reduced pressure can be a viable purification method. niscpr.res.in

The choice of purification strategy depends on the stability of the specific boronic acid, the nature of the impurities, and the scale of the reaction.

Reactivity and Derivatization of 5 2 Thiazolyl Thiophene 2 Boronic Acid

Cross-Coupling Reactions Utilizing 5-(2-Thiazolyl)thiophene-2-boronic Acid

The boronic acid functional group on the thiophene (B33073) ring is primarily utilized for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for synthesizing complex molecular architectures. nih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, coupling an organoboron compound with an organic halide or triflate. nih.govmdpi.com For a heteroaryl boronic acid like this compound, this reaction enables the direct linkage of the thiazolyl-thiophene scaffold to other aryl or vinyl groups. The general reaction involves a palladium catalyst, a base, and a suitable solvent. mdpi.com

The versatility of the Suzuki-Miyaura coupling allows for the use of a wide range of electrophilic partners. Thiophene-based boronic acids have been successfully coupled with various aryl and heteroaryl halides.

Aryl Halides: Aryl bromides and iodides are common and highly reactive coupling partners. For instance, 5-bromothiophene-2-carboxylic acid derivatives have been coupled with various arylboronic acids, and conversely, thiophene boronic acids readily react with aryl bromides like 4-bromoanisole. ntnu.nonih.gov Aryl chlorides, which are often more challenging substrates, can also be used, typically requiring more active catalyst systems. nih.govnih.gov

Heteroaryl Halides: The reaction is not limited to carbocyclic arenes. A variety of heteroaryl halides are suitable electrophiles, enabling the synthesis of complex bi- and poly-heterocyclic systems, which are prevalent in biologically active molecules. nih.govmdpi.com

Deactivated Substrates: Challenges can arise with electronically deactivated electrophiles or sterically hindered partners. For example, the coupling of 2-acetyl-5-bromothiophene, a deactivated bromide, with various arylboronic acids has been achieved under specific conditions, often requiring microwave irradiation to drive the reaction to completion. semanticscholar.orgresearchgate.net

Protodeboronation: A significant limitation when using heteroaryl boronic acids, including thiophene derivatives, is the potential for protodeboronation, where the C-B bond is cleaved by a proton source. nih.gov This side reaction reduces the yield of the desired coupled product. Strategies to mitigate this include using anhydrous conditions, employing an excess of the boronic acid, or converting the boronic acid to a more stable derivative like a boronate ester or trifluoroborate salt. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Thiophene-based Boron Reagents and Various Electrophiles

| Thiophene Boron Reagent | Electrophile | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| (5-Formylthiophen-2-yl)boronic acid | 4-Bromoanisole | XPhos G4 | K₃PO₄ | Toluene/H₂O | High | ntnu.no |

| 2-Thiopheneboronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | Good | mdpi.com |

| Potassium 5-methylfuran-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 96% | nih.gov |

| Pentyl 5-bromothiophene-2-carboxylate (used with arylboronic acids) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 81% | nih.gov |

| 2-Acetyl-5-bromothiophene (used with arylboronic acids) | Phenylboronic acid | Benzothiazole-based Pd(II)-precatalyst | KOH | Water | 98% (MW) | semanticscholar.orgresearchgate.net |

The choice of ligand coordinated to the palladium center is crucial for the success of the Suzuki-Miyaura coupling. The ligand influences the catalyst's stability, activity, and selectivity by modulating the electronic and steric properties of the palladium atom.

Phosphine (B1218219) Ligands: A wide array of phosphine ligands has been developed to improve the efficiency of Suzuki couplings. For heteroaryl substrates, electron-rich and bulky phosphine ligands are often preferred.

Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and effective catalyst for coupling heteroaryl boronic acids, including thiophene derivatives, with bromoindazoles. mdpi.com

Buchwald Ligands: Ligands such as SPhos and XPhos, developed by the Buchwald group, are highly effective for challenging couplings, including those involving heteroaryl chlorides or sterically hindered substrates. nih.govntnu.no For the coupling of (5-formylthiophen-2-yl)boronic acid, XPhos-based precatalysts proved to be superior. ntnu.no

Ligand-Free Systems: In some cases, reactions can proceed without an added ligand, often using a palladium on carbon (Pd/C) catalyst, which can simplify purification. However, these systems are generally less versatile. mdpi.com

The optimal ligand often needs to be determined empirically for each specific pair of coupling partners.

Other Metal-Catalyzed Cross-Couplings (e.g., Chan-Lam Coupling)

Besides the palladium-catalyzed Suzuki reaction for C-C bond formation, the boronic acid moiety can participate in other types of cross-coupling reactions, notably the copper-catalyzed Chan-Lam coupling for the formation of carbon-heteroatom bonds. wikipedia.org

The Chan-Lam reaction (also known as the Chan-Evans-Lam coupling) typically involves the coupling of an arylboronic acid with an amine (N-arylation) or an alcohol (O-arylation) to form aryl-nitrogen or aryl-oxygen bonds, respectively. wikipedia.orgnih.gov This reaction is advantageous as it can often be performed under mild conditions, at room temperature, and open to the air. wikipedia.orgorganic-chemistry.org

For a substrate like this compound, this reaction would allow for the direct attachment of amino or alkoxy groups to the thiophene ring, providing access to a different class of derivatives compared to the Suzuki reaction. The reaction generally uses a copper(II) salt, such as Cu(OAc)₂, and a base. nih.govorganic-chemistry.org While the scope can be broad, the efficiency can be substrate-dependent. For example, a protocol for the N-arylation of methyl 2-aminothiophene-3-carboxylate with various arylboronic acids has been successfully developed. nih.gov

Table 2: General Conditions for Chan-Lam Coupling

| Boronic Acid | Coupling Partner | Catalyst | Solvent | Conditions | Bond Formed | Reference |

|---|---|---|---|---|---|---|

| Aryl/Heteroaryl Boronic Acid | Amines, Amides, Imidazoles | Cu(OAc)₂ (stoichiometric or catalytic) | CH₂Cl₂, THF, or MeOH | Room Temp, Air | C-N | nih.govorganic-chemistry.org |

| Aryl/Heteroaryl Boronic Acid | Alcohols, Phenols | Cu(OAc)₂ (stoichiometric or catalytic) | CH₂Cl₂, Toluene | Room Temp, Air | C-O | wikipedia.orgorganic-chemistry.org |

| Aryl/Heteroaryl Boronic Acid | Thiols | CuSO₄ / 1,10-phenanthroline | EtOH | Room Temp, O₂ | C-S | organic-chemistry.org |

Functional Group Transformations of the Heterocyclic Rings

The thiophene and thiazole (B1198619) rings in this compound are amenable to various functional group transformations, which can be used to further elaborate the molecular structure.

Thiophene Ring:

The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). numberanalytics.come-bookshelf.de Substitution typically occurs preferentially at the α-positions (C2 and C5). In this compound, both α-positions are substituted. Therefore, any further electrophilic substitution would have to occur at one of the β-positions (C3 or C4).

The regiochemical outcome of such a substitution is directed by the electronic effects of the existing substituents. The boronic acid group at the C2 position is an electron-withdrawing and deactivating group. The 2-thiazolyl group at the C5 position is also generally considered to be electron-withdrawing. With two deactivating groups on the thiophene ring, electrophilic aromatic substitution would be expected to be significantly slower than on an unsubstituted thiophene. The precise position of substitution (C3 vs. C4) would depend on the interplay of the directing effects of both the boronic acid and the thiazolyl substituents, as well as the nature of the electrophile and the reaction conditions. For example, in other 2,5-disubstituted thiophenes, the position of further substitution is a result of the combined electronic and steric influences of the two groups.

Thiazole Ring:

The thiazole ring is also an aromatic heterocycle, but it is generally less reactive towards electrophilic substitution than thiophene due to the presence of the more electronegative nitrogen atom. The electron density in the thiazole ring is highest at the C5 position, making it the most likely site for electrophilic attack, provided it is unsubstituted. pharmaguideline.com In the parent compound, the C2 position is attached to the thiophene ring, leaving the C4 and C5 positions available for substitution. Given the general reactivity patterns of thiazole, electrophilic attack would be predicted to occur at the C5 position if it is sterically accessible. pharmaguideline.com

| Ring System | Position of Electrophilic Attack | Directing Groups' Influence | Expected Reactivity |

| Thiophene | C3 or C4 | -B(OH)₂ (deactivating), 2-Thiazolyl (deactivating) | Slower than unsubstituted thiophene |

| Thiazole | C5 | 2-Thienyl (at C2) | Slower than thiophene, likely at C5 |

Lithiation, typically using strong organolithium bases like n-butyllithium, followed by quenching with an electrophile, is a powerful method for the functionalization of heterocyclic compounds.

Thiophene Ring:

The most acidic protons on an unsubstituted thiophene ring are at the α-positions. In this compound, these positions are already functionalized. Therefore, lithiation would be expected to occur at one of the β-protons (C3 or C4). The regioselectivity of this deprotonation would be influenced by the directing effects of the boronic acid and thiazolyl groups. Some functional groups can act as directing metalation groups (DMGs), guiding the organolithium base to an adjacent position. While the directing ability of a boronic acid group can be complex, studies on related systems, such as 4,4-dimethyl-2-(2-thienyl)oxazoline, have shown that the regioselectivity of lithiation can be controlled by the choice of solvent and lithiating agent to favor either the C3 or C5 position. rsc.org By analogy, it is plausible that specific conditions could be found to selectively lithiate the C3 or C4 position of this compound. The resulting organolithium species could then be trapped with a variety of electrophiles to introduce new functional groups.

Thiazole Ring:

The most acidic proton on the thiazole ring is at the C2 position. pharmaguideline.com However, in the title compound, this position is occupied by the thiophene substituent. The protons at C4 and C5 are less acidic. Deprotonation at the C2 position of thiazole is a known process when using strong bases, leading to a nucleophilic center that can react with electrophiles. pharmaguideline.com In the absence of a C2 proton, lithiation of the thiazole ring in this molecule is less straightforward and would likely be outcompeted by lithiation on the thiophene ring.

| Reaction | Description | Potential Sites | Controlling Factors |

| Lithiation | Deprotonation with a strong base to form an organolithium species. | Thiophene: C3 or C4. Thiazole: Less likely. | Directing effects of substituents, solvent, temperature, nature of the base. |

| Electrophilic Quenching | Reaction of the organolithium intermediate with an electrophile. | The site of lithiation. | Nature of the electrophile. |

Applications of 5 2 Thiazolyl Thiophene 2 Boronic Acid As a Molecular Building Block

Construction of Advanced Organic Materials

The bifunctional nature of 5-(2-Thiazolyl)thiophene-2-boronic acid, featuring both electron-rich and electron-deficient heterocyclic systems, allows for its incorporation into a wide range of organic materials. The boronic acid functional group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is a powerful tool for forming carbon-carbon bonds and constructing complex organic molecules. researchgate.net

Conjugated polymers and oligomers are a class of organic materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure is responsible for their unique semiconducting and optical properties, making them suitable for applications in electronics and optoelectronics. uwaterloo.ca The synthesis of these materials often relies on the polymerization of functionalized monomers, and this compound is an exemplary monomer in this regard.

The incorporation of both thiophene (B33073) and thiazole (B1198619) units into the backbone of conjugated polymers is a strategic approach to fine-tuning their optoelectronic properties. Thiophene is an electron-rich heterocycle that generally contributes to good charge transport characteristics and a lower band gap. ecnu.edu.cndiva-portal.org Conversely, thiazole is an electron-deficient heterocycle, and its inclusion can enhance electron affinity and improve stability. researchgate.net

The use of this compound as a monomer allows for the precise introduction of this donor-acceptor (D-A) motif along the polymer chain. Through Suzuki polycondensation, this boronic acid can be reacted with various dihaloaromatic compounds to create a variety of polymer architectures. rsc.org The resulting polymers possess a backbone that benefits from the combined properties of both the thiophene and thiazole rings, which is advantageous for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). uwaterloo.ca

| Property | Thiophene Contribution | Thiazole Contribution |

| Electronic Nature | Electron-rich (donor) | Electron-deficient (acceptor) |

| Charge Transport | Generally good hole mobility | Can enhance electron transport |

| Band Gap | Tends to lower the band gap | Can modulate the band gap |

| Stability | Moderate | Can improve oxidative stability |

The electronic band gap of a conjugated polymer is a critical parameter that determines its optical absorption and emission characteristics, as well as its electrical conductivity. By strategically incorporating donor and acceptor units like thiophene and thiazole, it is possible to engineer the band gap of the resulting polymer. rsc.org The internal charge transfer (ICT) between the electron-rich thiophene and the electron-deficient thiazole within the 5-(2-thiazolyl)thiophene unit can lead to a reduction in the polymer's band gap. ecnu.edu.cn This red-shift in absorption is highly desirable for applications such as OPVs, where broader absorption of the solar spectrum is required.

Furthermore, the arrangement of these heterocyclic units influences the polymer's molecular packing and morphology in the solid state, which in turn significantly affects its charge transport properties. rsc.org A well-ordered, planar backbone structure, which can be promoted by the rigid nature of the thiophene-thiazole linkage, facilitates intermolecular π-π stacking. This enhanced intermolecular interaction provides efficient pathways for charge carriers to move through the material, leading to higher charge carrier mobilities. ecnu.edu.cndiva-portal.org Studies on related thiophene-based polymers have shown that the introduction of additional thiophene units can significantly enhance ambipolar field-effect mobilities. ecnu.edu.cndiva-portal.org

| Parameter | Impact of Thiophene-Thiazole Moiety |

| Band Gap | Reduced due to internal charge transfer |

| Absorption Spectrum | Red-shifted, allowing for broader light absorption |

| Charge Carrier Mobility | Can be enhanced through improved planarity and packing |

| Ambipolar Transport | The D-A nature can facilitate both hole and electron transport |

In addition to polymers, this compound is a valuable building block for the synthesis of small molecule organic semiconductors. These materials offer advantages over their polymeric counterparts, such as well-defined molecular structures and high purity, which can lead to reproducible device performance. The thiophene-thiazole core can be incorporated into larger, more complex molecules that serve as the active layer in OLEDs and other organic electronic devices. The inherent luminescent properties of such conjugated systems, combined with their charge-transport capabilities, are key to the performance of these devices.

The unique electronic and photophysical properties of molecules containing the 5-(2-thiazolyl)thiophene moiety make them promising candidates for the development of chemosensors and molecular probes. nih.gov The fluorescence of these compounds can be sensitive to the presence of specific analytes, such as metal ions or other small molecules. bohrium.com The boronic acid group itself can act as a recognition site for diol-containing molecules, such as sugars. mdpi.com Upon binding to an analyte, a change in the electronic structure of the molecule can occur, leading to a detectable change in its absorption or emission spectrum. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of the target analyte. rsc.orgresearchgate.net Thiophene-based chemosensors have been developed for the detection of a variety of species, highlighting the versatility of this heterocyclic unit in sensor design. nih.govbohrium.com

Design and Synthesis of Conjugated Polymers and Oligomers

Synthesis of Complex Heterocyclic Architectures

Beyond its use in materials science, this compound is a versatile reagent in organic synthesis for the construction of complex heterocyclic architectures. nih.gov The Suzuki coupling reaction enables the straightforward formation of a carbon-carbon bond between the thiophene ring and a wide range of other aromatic and heterocyclic systems. amazonaws.com This allows for the synthesis of novel, polycyclic aromatic compounds with unique three-dimensional structures and tailored electronic properties. These complex molecules can be of interest in medicinal chemistry, as well as for the exploration of fundamental structure-property relationships in conjugated systems.

Access to Fused Ring Systems and Polyheterocycles

The construction of fused and polyheterocyclic compounds is a significant area of research in organic chemistry, as these structures are often found in biologically active molecules and advanced materials. mdpi.com this compound is an ideal starting material for synthesizing such systems. Through metal-catalyzed cross-coupling reactions, the boronic acid group can react with a variety of halogenated or otherwise activated heterocyclic partners.

This methodology provides a direct route to elaborate polyheterocyclic systems where the thiazolyl-thiophene core is connected to other aromatic or heteroaromatic rings. For instance, coupling this boronic acid with a bromo-substituted pyridine (B92270), quinoline, or benzothiazole derivative would yield a complex, multi-ring structure. The synthesis of such fused systems is a key strategy in the development of novel organic materials and scaffolds for medicinal chemistry. nih.govresearchgate.net The ability to create diverse polyfunctional and fused-ring heterocycles is a testament to the utility of boronic acid building blocks in modern synthesis. researchgate.net

| Reactant A | Reactant B (Example) | Coupling Reaction | Resulting Structure Type |

| This compound | 2-Bromopyridine | Suzuki-Miyaura | Thiazolyl-thienyl-pyridine |

| This compound | 6-Bromoquinoline | Suzuki-Miyaura | Thiazolyl-thienyl-quinoline |

| This compound | 2-Chlorobenzothiazole | Suzuki-Miyaura | Thiazolyl-thienyl-benzothiazole |

Precursors for Organic Frameworks and Supramolecular Assemblies

The development of porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) has attracted significant attention for applications in gas storage, catalysis, and sensing. Boronic acids are crucial building blocks for COFs due to their ability to undergo self-condensation to form stable boroxine (B1236090) rings or to react with diol linkers to create boronate esters, which form the vertices of the porous framework. nih.govbath.ac.uk

Thiophene-based boronic acids have been successfully used to synthesize COFs, demonstrating that the heteroaromatic nature of the thiophene ring can be incorporated into these ordered structures. nih.gov Similarly, thiazole-containing ligands are employed in the construction of MOFs and other coordination polymers. mdpi.comresearchgate.net Given its rigid, conjugated structure and the presence of the boronic acid group, this compound is a suitable candidate for designing and synthesizing novel COFs. Its defined geometry and potential for electronic conjugation make it an attractive precursor for creating functional porous materials.

Furthermore, the ability of boronic acids to participate in reversible covalent bonding makes them excellent tools for directing the formation of complex supramolecular assemblies. bath.ac.uknih.gov The thiazolyl-thiophene core can engage in non-covalent interactions, such as π-π stacking, which, in combination with the directional bonding of the boronic acid, can guide the self-assembly of intricate architectures like macrocycles and cages. rsc.orgresearchgate.net

| Framework/Assembly Type | Role of this compound | Key Interaction/Reaction | Potential Application |

| Covalent Organic Framework (COF) | Ditopic Linker / Building Block | Self-condensation to form boroxine rings | Gas Separation, Catalysis |

| Metal-Organic Framework (MOF) | Organic Ligand Precursor | Coordination of N/S atoms with metal centers | Luminescent Sensing |

| Supramolecular Assembly | Self-assembling Component | Reversible boronate ester formation, π-π stacking | Molecular Recognition |

Role in Pre-Drug Candidate Synthesis and Agrochemical Development (Excluding Clinical Data)

The search for new therapeutic agents and agrochemicals relies heavily on the innovation of new molecular scaffolds and building blocks. mdpi.com Boron-containing compounds, once considered primarily for their role in classical cross-coupling reactions, are now recognized as important pharmacophores in their own right. nih.gov The unique electronic properties of the boron atom allow it to form reversible covalent bonds with biological targets, a mechanism distinct from many carbon-based drugs.

Building Blocks for Ligands and Bioactive Scaffolds

The thiazole and thiophene rings are considered "privileged structures" in medicinal chemistry, as they are present in a wide array of biologically active compounds. researchgate.netmdpi.com Thiazole-based scaffolds have been investigated for their potential as inhibitors of various enzymes, including kinases and amine oxidases. nih.govnih.govnih.gov The this compound molecule combines these valuable heterocyclic systems into a single, functionalized building block.

This compound serves as a key intermediate for the synthesis of complex ligands designed to interact with specific biological targets. Through Suzuki-Miyaura coupling, the thiazolyl-thiophene core can be readily attached to other molecular fragments to create a library of potential pre-drug candidates. nih.gov For example, it can be used to synthesize analogues of known inhibitors, where the thiazolyl-thiophene moiety acts as a core scaffold to which various functional groups are attached to optimize binding affinity and selectivity for a target protein. rsc.org

In agrochemical research, boron-containing compounds, particularly benzoxaboroles, have emerged as a new class of fungicides. mdpi.com The development of novel active building blocks is crucial for overcoming resistance issues with existing agrochemicals. The thiazolyl-thiophene scaffold could be incorporated into new potential fungicides or herbicides, leveraging the known biological activities of these heterocyclic systems. mdpi.com

| Scaffold | Potential Biological Target Class | Rationale for Use |

| Thiazolyl-thiophene | Protein Kinases (e.g., c-Met, Itk) | Core structure for inhibitors, mimicking known bioactive molecules. nih.govnih.gov |

| Thiazolyl-thiophene | Amine Oxidases (e.g., VAP-1) | Building block for creating ligands for inflammatory targets. nih.gov |

| Thiazolyl-thiophene | Fungal Enzymes (e.g., Leucyl-tRNA synthetase) | Potential core for novel agrochemical fungicides. mdpi.com |

SAR-Driven Modifications and Analogue Generation (Excluding Dosage/Safety)

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and agrochemical development. These studies involve the systematic synthesis and evaluation of a series of related compounds (analogues) to understand how specific structural modifications influence biological activity. researchgate.netnih.gov this compound is an excellent tool for SAR-driven analogue generation.

The reactivity of the boronic acid group allows chemists to rapidly and efficiently create a diverse library of compounds from a common intermediate. By coupling the boronic acid with a wide range of substituted aryl or heteroaryl halides, researchers can systematically probe the effects of different functional groups (e.g., electron-donating, electron-withdrawing, hydrogen-bond donors/acceptors) at a specific position on the molecule. mdpi.com This process helps to identify the key molecular interactions responsible for a compound's activity and guides the design of more potent and selective candidates. nih.gov For example, an SAR study might reveal that adding a halogenated phenyl ring at the 2-position of the thiophene enhances a compound's inhibitory activity against a particular enzyme. mdpi.com

| Parent Compound | Modification Strategy (via Suzuki Coupling) | Example R-Group on Coupling Partner | Purpose of Modification in SAR Study |

| This compound | Couple with various substituted bromobenzenes | -Cl, -F (electron-withdrawing) | To probe the effect of electronegativity on binding affinity. mdpi.com |

| This compound | Couple with various substituted bromobenzenes | -OCH₃, -CH₃ (electron-donating) | To investigate the impact of electron density on activity. |

| This compound | Couple with various bromo-heterocycles | Pyridyl, Imidazolyl | To explore the role of hydrogen bonding and polarity. |

Advanced Spectroscopic and Structural Characterization of Products Derived from 5 2 Thiazolyl Thiophene 2 Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹¹B)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For derivatives of 5-(2-thiazolyl)thiophene-2-boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum reveals the number and connectivity of hydrogen atoms. The aromatic protons on the thiophene (B33073) and thiazole (B1198619) rings typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring currents. The specific chemical shifts and coupling constants (J-values) are highly sensitive to the substitution pattern on the rings. The protons on the thiophene ring often exhibit doublet splitting, while the thiazole protons also show characteristic shifts. The acidic protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with solvent, sometimes appearing over a wide chemical shift range or not being observed at all. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbon atoms in the heterocyclic rings are typically found in the δ 115-150 ppm range. The carbon directly attached to the boron atom (C-B) is of particular interest and its chemical shift provides insight into the electronic environment of the boronic acid moiety. chemicalbook.comresearchgate.net Quaternary carbons, such as those at the junction of the two rings, will show distinct signals.

¹¹B NMR: Boron-11 NMR is specifically used to probe the environment of the boron atom. researchgate.net For a tricoordinate boronic acid, a broad signal is typically observed in the range of δ 28-33 ppm. sdsu.edu The chemical shift and the line width of the ¹¹B signal are sensitive to the electronic nature of the substituents on the aromatic rings and the solvent. sdsu.edursc.org Formation of a boronate ester or a tetracoordinate boronate species upon reaction or complexation results in a significant upfield shift in the ¹¹B spectrum, typically to the δ 5-15 ppm range, providing a clear diagnostic marker for reactions at the boron center. nih.gov

Table 1: Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Thiophene-H | ~7.3 - 7.8 | Doublets with typical thiophene coupling constants. |

| Thiazole-H | ~7.8 - 8.2 | Distinct signals for protons on the thiazole ring. | |

| B(OH)₂ | Broad, variable | Often exchanges with D₂O; position is solvent and concentration dependent. rsc.org | |

| ¹³C NMR | Thiophene-C | ~125 - 145 | Includes the carbon attached to the thiazole ring. |

| Thiazole-C | ~115 - 170 | Includes the C=N and C-S carbons. | |

| C-B | ~140 - 150 | Carbon directly bonded to boron, often unobserved due to quadrupolar broadening. | |

| ¹¹B NMR | -B(OH)₂ | ~28 - 33 | Characteristic for trigonal planar boronic acids. sdsu.edu |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight of the parent compound and its derivatives, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound (Molecular Weight: 211.1 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. cymitquimica.com

The fragmentation of these molecules under electron ionization (EI) or electrospray ionization (ESI) typically involves characteristic losses. Common fragmentation pathways would include:

Loss of water (H₂O) from the boronic acid moiety.

Loss of the entire boronic acid group (-B(OH)₂) or its anhydride (B1165640) form.

Cleavage at the C-C bond between the thiophene and thiazole rings, leading to fragments corresponding to each heterocyclic cation.

Fragmentation of the heterocyclic rings themselves, though this is generally less favored than the cleavage of substituent groups.

Analysis of the isotopic pattern of the molecular ion is also informative, particularly due to the natural abundance of sulfur (³⁴S) and boron (¹⁰B) isotopes.

Table 2: Predicted Mass Spectrometry Fragments

| m/z Value | Possible Fragment | Notes |

|---|---|---|

| 211 | [M]⁺ | Molecular ion of the parent compound. |

| 193 | [M - H₂O]⁺ | Loss of one molecule of water. |

| 166 | [M - B(OH)₂]⁺ | Loss of the boronic acid group. |

| 85 | [C₃H₂NS]⁺ | Thiazole ring fragment. |

| 83 | [C₄H₃S]⁺ | Thiophene ring fragment. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of the chemical bonds.

IR Spectroscopy: The IR spectrum is particularly useful for identifying the O-H and B-O bonds of the boronic acid group. A broad absorption band is expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations, which are often involved in hydrogen bonding. nist.gov Strong absorptions between 1300 and 1400 cm⁻¹ are characteristic of the B-O stretching vibration. nist.gov Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the thiophene and thiazole rings are found in the 1400-1600 cm⁻¹ region. vscht.czresearchgate.net The C-S stretching vibrations of the rings occur at lower frequencies, typically in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, such as the C-S and S-S bonds if disulfide derivatives are formed. The symmetric stretching of the aromatic rings gives rise to strong Raman signals. acs.orgmdpi.com The C=C backbone stretching mode in thiophene-based systems is particularly prominent in Raman spectra, often appearing around 1450-1550 cm⁻¹. researchgate.net This technique is highly effective for studying conjugation effects and conformational changes in the solid state or in solution. acs.org

Table 3: Characteristic Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique | Notes |

|---|---|---|---|

| 3200-3600 | O-H stretch (boronic acid) | IR | Broad band due to hydrogen bonding. nist.gov |

| 3050-3150 | Aromatic C-H stretch | IR, Raman | Characteristic of thiophene and thiazole rings. vscht.cz |

| 1400-1600 | Aromatic C=C and C=N stretch | IR, Raman | Multiple bands corresponding to ring vibrations. |

| 1310-1380 | B-O stretch | IR | Strong, characteristic absorption for boronic acids. nist.gov |

| 600-800 | C-S stretch | Raman | Often strong in the Raman spectrum. jchps.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Length

UV-Vis spectroscopy is a powerful technique for investigating the electronic properties of conjugated systems. The π-systems of the thiophene and thiazole rings are conjugated, leading to characteristic electronic absorptions. The spectrum is expected to show intense absorption bands corresponding to π → π* transitions. researchgate.netresearchgate.net

The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation. For this compound, the direct linkage of the two aromatic rings creates an extended conjugated system. The λ_max would likely fall in the range of 300-400 nm. researchgate.net Any modification to the structure, such as substitution on the rings or reactions that alter the planarity between the rings, will cause a shift in the λ_max. A bathochromic (red) shift indicates an extension of conjugation, while a hypsochromic (blue) shift suggests a disruption. The electronic properties and energy gap can be further studied using theoretical methods like Time-Dependent Density Functional Theory (TD-DFT). jchps.comscirp.org

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, a crystal structure would elucidate several key features. nih.govresearchgate.net

Molecular Conformation: The dihedral angle between the planes of the thiophene and thiazole rings is a critical parameter, as it influences the degree of electronic conjugation. While conjugated systems tend to be planar, some torsion is expected due to steric hindrance between adjacent hydrogen atoms. mdpi.com

Intermolecular Interactions: In the solid state, the boronic acid functional groups are expected to form strong intermolecular hydrogen bonds. Typically, boronic acids form dimeric structures where two molecules are linked by two O-H···O hydrogen bonds, creating a stable eight-membered ring. rsc.org Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to play a significant role in the crystal packing.

Computational and Theoretical Investigations of 5 2 Thiazolyl Thiophene 2 Boronic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful means to investigate the electronic structure and properties of molecules. For a molecule like 5-(2-Thiazolyl)thiophene-2-boronic acid, with its combination of electron-rich and electron-withdrawing heterocyclic rings, DFT calculations would provide fundamental insights.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

A primary application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's electronic behavior.

HOMO: For this compound, the HOMO would likely be distributed across the electron-rich thiophene (B33073) and thiazole (B1198619) rings. Its energy level is a key indicator of the molecule's ability to donate electrons, influencing its reactivity in electrophilic aromatic substitution and its properties as a donor material in organic electronics.

LUMO: The LUMO's energy and location indicate the molecule's capacity to accept electrons. The presence of the boronic acid group and the nitrogen atom in the thiazole ring would influence the LUMO's distribution, affecting the compound's electron-accepting capabilities and its stability.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter. A smaller gap generally correlates with higher chemical reactivity, lower kinetic stability, and is a key factor in determining the electronic absorption properties of the molecule.

Without specific published research, precise energy values cannot be provided. However, a hypothetical data table based on DFT calculations at a common level of theory (e.g., B3LYP/6-31G*) would resemble the following:

Hypothetical DFT Data for this compound

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | Value not available | Indicates electron-donating ability. |

| LUMO Energy | Value not available | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Value not available | Correlates with chemical reactivity and electronic transitions. |

Note: The values in this table are placeholders, as no specific computational studies have been published.

Conformational Analysis and Intramolecular Interactions

Computational studies would map the potential energy surface by systematically rotating this dihedral angle. This analysis would identify the most stable conformer (the global minimum) and any other low-energy conformers. It would also reveal the energy barriers to rotation, providing insight into the molecule's rigidity. Intramolecular interactions, such as potential hydrogen bonds between the boronic acid's hydroxyl groups and the thiazole's nitrogen atom, would be crucial in stabilizing specific conformations and influencing the molecule's reactivity and packing in the solid state.

Prediction of Spectroscopic Properties

DFT and other computational methods are frequently used to predict spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: Calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in experimental spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. By calculating the energies and oscillator strengths of electronic transitions (primarily the HOMO to LUMO transition), the wavelength of maximum absorption (λ_max) in the UV-visible spectrum can be estimated. This is directly related to the molecule's color and optoelectronic properties.

Reaction Mechanism Studies of Cross-Coupling Processes

This compound is primarily used as a substrate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex molecules. Computational studies are instrumental in elucidating the intricate mechanisms of these catalytic cycles.

Transition State Analysis and Activation Barriers

A detailed computational study of a Suzuki coupling involving this boronic acid would involve mapping the entire catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Transition State (TS) Search: For each elementary step, computational chemists would locate the transition state structure—the highest energy point along the reaction coordinate.

Catalyst-Substrate Interactions

The interaction between the palladium (or other metal) catalyst and the this compound substrate is at the heart of the cross-coupling reaction. Computational analysis can model the geometry and electronic nature of the key intermediates. For instance, it can detail how the boronic acid coordinates to the metal center during the transmetalation step and how the electronic properties of the thiophene and thiazole rings influence the stability of the catalyst-substrate complex. These insights can guide the design of more efficient catalysts with ligands tailored to enhance reactivity and selectivity for specific substrates.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to structurally related thiophene, thiazole, and boronic acid-containing compounds. dntb.gov.uanih.govnih.gov These studies provide a robust framework for understanding the likely dynamic behavior of the target compound. The primary goals of such simulations are to explore the conformational landscape, analyze solvation effects, and determine the stability of intermolecular complexes.

A critical challenge in simulating boronic acids is the development of accurate force field parameters for the boron atom, which are often absent in standard force fields. acs.orgnih.gov Recent research has focused on developing these parameters to enable reliable simulations. acs.orgnih.gov For instance, the ABEEMσπ polarizable force field has been specifically developed to handle the complex electronic environment of boron, allowing for more accurate representations of its interactions, particularly its ability to form covalent bonds with biological residues like serine in enzymes. acs.orgnih.gov

MD simulations of thiophene-thiazole derivatives, often conducted in the context of drug discovery, typically investigate the stability of the compound when bound to a protein target. nih.govmdpi.com These simulations can run for hundreds of nanoseconds to ensure that the conformational space is adequately sampled. mdpi.commdpi.com Key analyses performed on the resulting trajectories include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and Radius of Gyration (Rg) to measure its compactness. nih.govmdpi.com

The following tables summarize typical parameters used in MD simulations for related heterocyclic compounds and the kind of dynamic properties that are investigated.

Table 1: Representative Parameters for MD Simulation of Thiophene-based Molecules

This table outlines common parameters and software used for setting up molecular dynamics simulations of molecules containing thiophene and thiazole rings, often in the context of their interaction with biological macromolecules.

| Parameter | Typical Value / Description | Purpose |

| Force Field | CHARMM, AMBER, GROMOS, ABEEMσπ acs.org | Defines the potential energy function and parameters for atoms, bonds, angles, and dihedrals. |

| Water Model | TIP3P, SPC/E | Explicitly represents solvent molecules to simulate aqueous environments. |

| Simulation Box | Cubic or triclinic, with periodic boundary conditions | Creates a repeating system to simulate a bulk environment and avoid edge effects. |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature and pressure to mimic experimental conditions. nih.gov |

| Temperature | 300 K or 310 K | Simulates the system at a physiologically relevant temperature. mdpi.com |

| Pressure | 1.0 bar | Maintains the system at standard atmospheric pressure. mdpi.com |

| Simulation Time | 100 - 500 ns | The duration of the simulation, chosen to be long enough to observe relevant molecular motions. mdpi.commdpi.com |

| Integration Timestep | 2.0 fs | The discrete time interval at which the equations of motion are solved. |

Table 2: Dynamic Properties Investigated via MD Simulations

This table details the key dynamic properties that are typically analyzed from MD simulation trajectories to understand the behavior of a molecule like this compound.

| Property Analyzed | Description | Insights Gained |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time. mdpi.com | Assesses the overall structural stability of the molecule or a ligand-protein complex. A stable RMSD suggests the system has reached equilibrium. mdpi.com |

| RMSF (Root Mean Square Fluctuation) | Calculates the fluctuation of each individual atom or residue around its average position. | Identifies flexible regions of the molecule, such as the boronic acid group or the linker between the two rings. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. mdpi.com | Indicates the compactness of the molecule. Changes in Rg can signify conformational unfolding or folding. mdpi.com |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds formed between the solute and solvent, or between a ligand and receptor. nih.gov | Quantifies the specific interactions governing solvation and binding affinity. |

| Dihedral Angle Distribution | Analyzes the probability distribution of key torsional angles, such as the one connecting the thiophene and thiazole rings. | Reveals the preferred conformations (rotamers) of the molecule and the energy barriers between them. |

| Solvation Shell Analysis | Examines the structure and dynamics of solvent molecules (e.g., water) in the immediate vicinity of the solute. nih.gov | Provides a detailed picture of how the molecule is hydrated, which is crucial for understanding its solubility and reactivity. |

Future Research Directions and Unexplored Potential of 5 2 Thiazolyl Thiophene 2 Boronic Acid

Development of Novel Catalytic Systems for Its Transformation

The synthetic utility of 5-(2-Thiazolyl)thiophene-2-boronic acid is intrinsically linked to the efficiency of its transformations, primarily through cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgresearchgate.net While palladium-based catalysts are standard for such reactions, future research will likely focus on developing novel catalytic systems that overcome existing limitations, such as the propensity of heteroaryl boronic acids to undergo protodeboronation, especially under the basic conditions typical for Suzuki couplings. nih.govnih.gov

Key research avenues include:

Phosphine-Free and Advanced Ligand-Based Catalysts: The development of highly active catalyst systems using bulky, electron-rich phosphine (B1218219) ligands has shown success in improving the synthesis of thiophene-containing polymers by enabling lower catalyst loading and shorter reaction times. uwaterloo.carsc.org Future work could tailor these ligands specifically for the thiazole-thiophene scaffold. Moreover, exploring phosphine-free catalyst systems, such as those based on N-heterocyclic carbenes (NHCs) or transition-metal-free protocols, could offer more robust and cost-effective synthetic routes. usm.edunih.gov

Direct Arylation Polymerization (DAP): As an alternative to traditional cross-coupling, DAP minimizes metal-halogen waste by forming C-C bonds through C-H activation. researchgate.netosti.gov Developing DAP conditions optimized for this compound would represent a significant step towards more sustainable and atom-economical syntheses of conjugated materials. researchgate.net This involves creating catalyst systems that can selectively activate the desired C-H bonds without causing defects in the polymer backbone. researchgate.netnih.gov

Regioselective Coupling Control: In reactions involving multifunctional molecules, achieving regioselectivity is crucial. Research into catalysts that can differentiate between the reactive sites on the thiophene (B33073) and thiazole (B1198619) rings will enable the programmed synthesis of complex architectures. For instance, studies on 3,5-dichloro-1,2,4-thiadiazole (B1299824) have shown that reaction conditions (e.g., temperature) can be tuned to control which chlorine atom is substituted, a principle that could be applied to the thiazole-thiophene system. researchgate.net

| Catalyst System Type | Potential Advantage for Transformation | Relevant Research Focus |

| Advanced Phosphine Ligands | Increased catalyst activity and stability, lower catalyst loading, faster reactions. rsc.org | Custom ligand design for heteroaromatic coupling, mitigating side reactions. rsc.org |

| Phosphine-Free Catalysts | Lower cost, potentially higher stability, and different reactivity profiles. | Development of NHC-palladium complexes and metal-free reaction conditions. usm.edu |

| Direct Arylation Catalysts | Reduced waste (atom economy), simplified starting material requirements. researchgate.net | Optimization for C-H activation on electron-rich thiophene rings in nonpolar solvents. osti.gov |

| Regioselective Catalysts | Precise control over the synthesis of multifunctional derivatives. | Tuning catalyst/ligand and reaction conditions to favor reaction at a specific site. researchgate.net |

Exploration in New Material Science Paradigms (e.g., Energy Storage, Photovoltaics)

The unique electronic properties of the thiophene-thiazole motif, combining a donor (thiophene) and acceptor (thiazole) unit, make it a prime candidate for new functional materials.

Photovoltaics and Optoelectronics: Thiophene-based conjugated polymers are integral to organic photovoltaics (OPVs). nih.gov The incorporation of a thiazole unit can deepen the highest occupied molecular orbital (HOMO) energy level, which is beneficial for achieving higher open-circuit voltages in solar cells. acs.org Future research should focus on synthesizing D-A copolymers using this compound to systematically study how this specific linkage affects bandgap, charge mobility, and device efficiency. acs.orgrsc.org Furthermore, its incorporation into metal-organic frameworks (MOFs) could yield materials with novel photocatalytic properties for degrading organic pollutants. uow.edu.au

Energy Storage: The field of organic electrode materials for batteries and supercapacitors is rapidly expanding, driven by the need for sustainable and safe energy storage. researchgate.netnih.govyoutube.com Thiophene-based polymers are known to be redox-active and can function as stable electrode materials. uwaterloo.ca

Supercapacitors: Polymers derived from thiophene-thiazole monomers can be synthesized via electropolymerization to create thin films with pseudocapacitive behavior, suitable for supercapacitors. uwaterloo.ca The inherent porosity and high surface area of networks built from these units are advantageous for ion transport and charge storage.

Lithium-Ion and Sodium-Ion Batteries: Redox-active polymers containing thiophene and thiazole units are promising candidates for cathodes and anodes in rechargeable batteries. nih.gov Research into conjugated porous polymers has shown that increasing the conjugation length and planarity of the building blocks can lead to higher specific capacities. rsc.org Synthesizing polymers from this compound could lead to materials with tunable redox potentials and high charge-transfer capabilities, addressing key challenges of organic electrodes like low conductivity and structural instability. nih.gov

| Material Application | Key Feature of Thiophene-Thiazole Unit | Research Objective |

| Organic Photovoltaics (OPV) | Donor-acceptor character, tunable HOMO/LUMO levels. acs.org | Synthesize copolymers to enhance power conversion efficiency and open-circuit voltage. acs.org |

| Photocatalytic MOFs | Light absorption and charge separation capabilities. uow.edu.au | Incorporate into MOF skeletons to create stable and reusable photocatalysts. uow.edu.au |

| Supercapacitors | Reversible redox activity, potential for high surface area polymers. uwaterloo.ca | Develop electropolymerized films with high capacitance and cycling stability. uwaterloo.ca |

| Organic Batteries | Redox-active sites, potential for high theoretical capacity. nih.govrsc.org | Create porous, insoluble polymers for use as high-performance electrodes in Li-ion or Na-ion batteries. nih.govrsc.org |

Integration into Macrocyclic and Polymeric Architectures

The bifunctionality of this compound makes it an ideal monomer for constructing well-defined macromolecular structures.

Conjugated Polymers: Suzuki polycondensation is a powerful method for creating high molecular weight thiophene-containing conjugated polymers. uwaterloo.ca Using the target compound as a monomer with various di-halogenated partners would allow for the synthesis of a new class of alternating D-A copolymers. The orientation and linkage of the thiazole-thiophene unit within the polymer backbone will critically influence the material's electronic and physical properties, including its solubility, film-forming ability, and performance in electronic devices. nih.govacs.org

Macrocycles: Macrocyclic compounds containing thiazole and thiophene rings are of interest for their potential in host-guest chemistry, sensing, and as bioactive agents. nih.govyoutube.com The boronic acid group provides a handle for template-directed synthesis. For instance, reversible covalent interactions with polyol templates can pre-organize the monomer for efficient ring-closing reactions, a strategy that could be adapted to create novel macrocycles containing the thiazole-thiophene core. Such macrocycles could act as receptors for specific ions or molecules.

Investigating its Role in Self-Assembly and Supramolecular Chemistry

Self-assembly is a powerful bottom-up approach to creating complex, functional nanostructures. The distinct chemical motifs within this compound provide multiple handles for directing molecular organization.

π-π Stacking and Hydrogen Bonding: The aromatic thiophene and thiazole rings can drive assembly through π-π stacking, while the boronic acid provides a site for strong, directional hydrogen bonding. The interplay between these forces can be fine-tuned by altering substitution patterns, leading to controlled formation of structures like nanofibers or nanoparticles.

Boronic Acid-Diol Interactions: The reversible covalent bonding between boronic acids and diols is a cornerstone of dynamic supramolecular systems. This interaction can be used to build responsive materials, where the assembly can be controlled by the addition of saccharides or changes in pH.

Liquid-Crystalline Complexes: Carboxylic acid analogues of thiophene derivatives are known to form supramolecular liquid-crystalline complexes through hydrogen bonding with other organic molecules like stilbazoles. The boronic acid group, with its ability to form similar hydrogen-bonded dimers or complexes, could be exploited to create new classes of liquid crystals based on the thiazole-thiophene scaffold.

Targeted Synthesis of Complex Organic Molecules for Specific Applications

The thiazole-thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. This compound serves as a key precursor for accessing a wide range of complex derivatives with potential therapeutic applications.

Research has demonstrated the synthesis of various thiazole-thiophene hybrids with significant biological activities. researchgate.net For example, derivatives have been developed as:

Antimicrobial Agents: Conjugates of thiazole and thiophene have shown potent activity against various bacterial and fungal strains. researchgate.net

Anticancer Agents: Thiazolyl-pyrazoline conjugates containing a thiophene moiety have been investigated as potential anticancer agents.

Enzyme Inhibitors: The scaffold can be used to design inhibitors for specific enzymes, such as superoxide (B77818) dismutase.

Antithrombotic Agents: Suzuki coupling has been used to synthesize 2-(bromomethyl)-5-aryl-thiophene derivatives that exhibit antithrombotic activity.

Future research will involve using this compound in multi-step syntheses to create libraries of complex molecules for high-throughput screening against various biological targets. Its utility as a bioisostere for other chemical groups, combined with the proven track record of boronic acids in drug design (e.g., Bortezomib), underscores its high potential in the discovery of new therapeutic leads.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2-Thiazolyl)thiophene-2-boronic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of halogenated precursors. For example, palladium-catalyzed borylation using bis(pinacolato)diboron (B₂Pin₂) under inert conditions (e.g., N₂/Ar) is a standard approach. Key parameters include:

- Catalysts : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%) .

- Solvents : Toluene, THF, or ethanol/water mixtures (to stabilize boronic acid intermediates) .

- Bases : K₂CO₃ or CsF (to deprotonate and activate the boron reagent) .

- Temperature : 80–110°C for 12–24 hours .

- Characterization : Post-synthesis, purity is confirmed via ¹H/¹³C NMR (to verify substitution patterns) and mass spectrometry (to confirm molecular weight).

Q. How is this compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR detects aromatic protons in the thiophene (δ 6.5–7.5 ppm) and thiazole (δ 7.5–8.5 ppm) rings. ¹¹B NMR identifies boronic acid peaks (δ 25–35 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects anhydride byproducts (common in boronic acid synthesis) .

- Elemental Analysis : Validates C, H, N, S, and B content .

Q. What are its primary applications in organic synthesis?

- Key Uses :

- Suzuki-Miyaura Coupling : Forms biaryl structures for conjugated polymers (e.g., thiophene-thiazole systems in organic electronics) .

- Enzyme Inhibition : Boronic acid groups reversibly bind serine residues in β-lactamases, making it a candidate for antibiotic adjuvants .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency be optimized for sterically hindered substrates?

- Experimental Design :

- Ligand Screening : Bulky ligands (e.g., SPhos, XPhos) improve catalytic activity for hindered aryl partners .

- Microwave-Assisted Synthesis : Reduces reaction time (1–4 hours vs. 24 hours) while maintaining yields >80% .

- Contradiction Note : High Pd loading (>5 mol%) may increase byproducts; balance catalyst efficiency with cost .

Q. What challenges arise in maintaining boronic acid stability during storage and reactions?

- Mitigation Strategies :

- Anhydride Formation : Store at –20°C under inert atmosphere. Use deuterated DMSO in NMR to detect boroxine peaks .

- Protecting Groups : Convert to pinacol esters for long-term stability, then hydrolyze to boronic acid in situ .

Q. How does the thiazole substituent influence electronic properties in conjugated systems?

- Mechanistic Insights :

- Electron-Withdrawing Effect : Thiazole’s nitrogen reduces electron density on the thiophene ring, lowering HOMO/LUMO levels (confirmed via cyclic voltammetry) .

- Charge Transport : DFT calculations show enhanced hole mobility in thiophene-thiazole copolymers vs. all-thiophene systems .

Q. What is the compound’s role in β-lactamase inhibition, and how does membrane permeability affect efficacy?

- Biological Activity :

- Permeability Studies : Electrophysiological assays (e.g., bilayer lipid membranes) show passive diffusion of the uncharged form at physiological pH .

- Metadynamics Simulations : Predict water-mediated transport pathways through bacterial membranes, guiding derivatization for improved permeability .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic conditions for borylation: How to reconcile solvent/base choices?

- Analysis :

- Polar Protic vs. Aprotic Solvents : Ethanol/water mixtures stabilize boronic acids but may slow Pd catalysis. Toluene/THF offers faster kinetics but risks anhydride formation .

- Resolution : Use mixed solvents (e.g., THF:H₂O 4:1) with CsF as a base for balanced reactivity and stability .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.